molecular formula C16H15ClN2O3S B2695240 2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921861-24-7

2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2695240
CAS No.: 921861-24-7
M. Wt: 350.82
InChI Key: PKWDGKMLYOJIMW-UHFFFAOYSA-N
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Description

2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide group linked to a 1-ethyl-2-oxoindoline (isatin) moiety. This structure combines two pharmacologically significant fragments: the sulfonamide group, which is a known zinc-binding function in carbonic anhydrase inhibitors (CAIs) , and the isatin (indole-2,3-dione) core, which is a privileged scaffold in medicinal chemistry with documented anticancer and antimicrobial profiles . Compounds with similar structural motifs, particularly isatin-benzenesulfonamide conjugates, are actively researched as potential therapeutic agents. Scientific literature indicates that such hybrids are investigated for their role as inhibitors of carbonic anhydrase isoforms, including tumor-associated enzymes like hCA IX and XII, which are relevant in oncology research . Furthermore, related molecular structures have been synthesized and evaluated for their in vitro antimicrobial and cytotoxic activities, showing promise in preliminary studies . The presence of both the sulfonamide and the oxoindoline groups in a single molecule makes this compound a valuable intermediate or candidate for researchers in medicinal chemistry and drug discovery, particularly for developing enzyme inhibitors or exploring new anti-proliferative agents. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-2-19-14-8-7-12(9-11(14)10-16(19)20)18-23(21,22)15-6-4-3-5-13(15)17/h3-9,18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWDGKMLYOJIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The sulfonamide group in 2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide is known for its antibacterial properties. Research indicates that compounds in this class can inhibit bacterial growth, making them candidates for antibiotic development. The compound has also been investigated for potential anticancer activities due to its ability to interact with various biological targets.

Antiviral Activity

Indole derivatives, including this compound, have shown antiviral properties. Studies suggest that the unique structure of this compound may enhance its efficacy against viral pathogens by interfering with their replication processes.

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of specific enzymes, which may lead to therapeutic applications in treating diseases related to enzyme dysregulation. The mechanism involves mimicking the natural substrates of enzymes, thereby blocking their active sites.

Industrial Applications

In addition to its biological applications, this compound can be utilized as a building block in the synthesis of more complex molecules within industrial chemistry. Its unique structure allows it to be integrated into various chemical processes and material development.

Case Studies

Recent studies have focused on evaluating the biological activity of this compound against various pathogens and cancer cell lines:

  • Antimicrobial Studies : In vitro tests have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics in specific assays .
  • Anticancer Research : Preliminary findings indicate that this compound can induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction .
  • Enzyme Interaction : Studies have demonstrated that this compound effectively inhibits certain enzymes related to cancer progression, suggesting a dual role in both antimicrobial and anticancer therapies .

Comparison with Similar Compounds

Key Structural Differences and Similarities

The compound’s benzenesulfonamide core is shared with several herbicides and pharmaceuticals. Critical distinctions arise from the substituent on the sulfonamide nitrogen:

Compound Name Substituent on Sulfonamide Nitrogen Molecular Weight (g/mol) CAS Number Primary Application
2-Chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide 1-Ethyl-2-oxoindolin-5-yl Not reported Not found Inferred: Bioactive agent
Chlorsulfuron 4-Methoxy-6-methyl-1,3,5-triazin-2-yl 357.79 64902-72-3 Herbicide (sulfonylurea class)
5-Amino-2-chloro-N,N-dimethylbenzenesulfonamide N,N-Dimethyl 248.72 10475-06-6 Unknown
Chlorpyrifos methyl 3,5,6-Trichloro-2-pyridyl 322.54 5598-13-0 Insecticide

Key Observations :

  • Chlorsulfuron: The triazine substituent confers herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. The target compound’s indolinone group may alter target specificity or potency .
  • Chlorpyrifos methyl: A phosphorothioate insecticide; structural divergence highlights sulfonamide vs. organophosphate mechanisms .

Implications of Substituent Chemistry

  • Indolinone Moiety: The 1-ethyl-2-oxoindolin-5-yl group introduces rigidity and hydrogen-bonding capacity, which could enhance binding to enzymes or receptors. This contrasts with Chlorsulfuron’s triazine group, which facilitates interactions with ALS .
  • Chlorine Position : The 2-chloro substitution on the benzene ring is conserved in multiple analogs (e.g., Chlorsulfuron), likely stabilizing the sulfonamide’s electron-withdrawing effects and enhancing bioactivity .

Research Findings and Data Gaps

  • Biological Activity: No direct data on the target compound’s efficacy or toxicity exists in the evidence. However, sulfonamides with heterocyclic substituents (e.g., triazines, indolinones) often exhibit pesticidal or anticancer properties .
  • Synthesis and Stability: The indolinone group may require specialized synthetic routes compared to triazine-based analogs. Stability under environmental conditions (e.g., hydrolysis) remains unstudied.
  • Structural Analysis : Crystallographic studies using programs like SHELXL could resolve conformational differences between the target compound and Chlorsulfuron, informing structure-activity relationships.

Biological Activity

2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound belonging to the class of benzenesulfonamides. Its structure includes a chloro group and an indolin-5-yl moiety, which contribute to its potential biological activities. This compound has garnered attention for its possible applications in medicinal chemistry, particularly in antibacterial and anticancer research.

The molecular formula of this compound is C16H15ClN2O3SC_{16}H_{15}ClN_{2}O_{3}S, with a molecular weight of 350.8 g/mol. The presence of the sulfonamide group is significant, as it plays a crucial role in various biological activities, including enzyme inhibition and antimicrobial properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antibacterial Activity
The sulfonamide group is known for its antibacterial properties. Compounds in this class often mimic para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis and thus preventing bacterial growth. Preliminary studies suggest that this compound may inhibit certain bacterial strains, although specific data on its efficacy against particular pathogens is still limited.

2. Anticancer Activity
Studies have shown that derivatives of benzenesulfonamides can exhibit anticancer properties by inhibiting various cancer cell lines. For instance, related compounds have demonstrated significant activity against HeLa (cervical cancer) and K562 (leukemia) cells, with IC50 values indicating effective cytotoxicity . The unique structural features of this compound may enhance its selectivity and potency compared to similar compounds.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
4-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamideMethyl instead of ethyl groupAntimicrobial
N-(4-isobutoxyphenyl)-N-(1-methylindolin)-4-sulfonamideDifferent substituents on phenyl ringAnticancer
N-(1-benzylindolin)-4-sulfamoylbenzeneBenzyl substituentUrease inhibition

The presence of the chloro group and the specific indolinone structure in this compound may enhance its selectivity and potency compared to these similar compounds.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the enzyme’s active site. This mechanism is particularly relevant in the context of antibacterial action and potential anticancer effects .

Case Studies

Recent studies have focused on evaluating the anticancer potential of related compounds. For example, a series of phenyl sulfonamides were tested against various cancer cell lines, revealing that modifications to the indole structure significantly impacted their cytotoxicity profiles. In one study, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

Q & A

Q. What orthogonal methods confirm the absence of polymorphic forms in crystallographic studies?

  • Methodology :
  • PXRD : Compare experimental patterns with simulated data from single-crystal structures.
  • DSC/TGA : Detect thermal events (melting, decomposition) indicative of polymorphic transitions .

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